5-Bromo-2-hydroxypyrimidine

Description

Nomenclature and Isomerism of 5-Bromo-2-hydroxypyrimidine

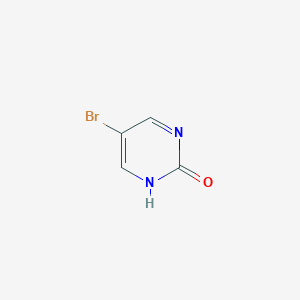

The compound is systematically named 5-bromo-1H-pyrimidin-2-one. nih.gov It is also commonly referred to by other names, including 5-bromo-2-pyrimidinol, 2-hydroxy-5-bromopyrimidine, and 5-bromo-2(1H)-pyrimidinone. nih.govcymitquimica.com Its chemical formula is C4H3BrN2O, and it has a molecular weight of approximately 174.98 g/mol . sigmaaldrich.comsigmaaldrich.com

A key characteristic of this compound is its ability to exist in different isomeric forms through a phenomenon known as tautomerism. Tautomers are isomers of a compound that readily interconvert by a chemical reaction called tautomerization. This typically involves the migration of a hydrogen atom, accompanied by a switch of a single bond and adjacent double bond.

In the case of this compound, it primarily exists in two tautomeric forms: the hydroxy form (5-bromo-2-pyrimidinol) and the oxo or keto form (5-bromo-2(1H)-pyrimidinone). nih.govacs.org Theoretical calculations predict that the hydroxy tautomer is the more dominant form. acs.org However, the equilibrium between these tautomers can be influenced by environmental factors. For instance, the presence of water has been observed to shift the equilibrium towards the oxo form. acs.org This ability to exist as different tautomers is a critical aspect of its chemical behavior and reactivity. biosynth.com

Historical Context of Pyrimidine (B1678525) Chemistry Research

The study of pyrimidines dates back to the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic investigation of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.orgumich.edu The name "pyrimidine" itself was coined by Pinner in 1885. wikipedia.org

The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org Pyrimidines gained significant attention due to their widespread occurrence in nature as components of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and other biologically important molecules. wikipedia.orgsemanticscholar.org This natural abundance spurred extensive research into their synthesis, properties, and biological functions. umich.edusemanticscholar.org The development of pyrimidine chemistry has been crucial for advancements in medicinal chemistry and drug discovery, with many synthetic pyrimidine derivatives finding applications as pharmaceuticals. semanticscholar.orggsconlinepress.com

Significance in Heterocyclic Compound Research

This compound is a valuable building block in the synthesis of more complex heterocyclic compounds. Halogenated pyrimidines, in general, are important intermediates in the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. google.com The bromine atom in this compound can be readily substituted, and the molecule can participate in various chemical reactions, such as cross-coupling reactions, to form new carbon-carbon bonds.

Its utility is demonstrated in its use as an intermediate in the synthesis of various therapeutic agents. For example, it is a precursor in the creation of inhibitors for specific enzymes and receptors. The reactivity of the bromine and hydroxyl/oxo groups allows for the strategic modification of the pyrimidine core, enabling the synthesis of diverse libraries of compounds for biological screening. The study of such derivatives contributes significantly to the understanding of structure-activity relationships in medicinal chemistry.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C4H3BrN2O sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 174.98 g/mol sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 38353-06-9 nih.govsigmaaldrich.com |

| Melting Point | 230 °C (decomposes) sigmaaldrich.comchemicalbook.in |

| Appearance | Light orange to yellow to green powder/crystal cymitquimica.com |

| Synonyms | 5-bromo-2-pyrimidinol, 2-hydroxy-5-bromopyrimidine, 5-bromo-2(1H)-pyrimidinone nih.govcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDATOSQGYWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068090 | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38353-06-9, 214290-49-0 | |

| Record name | 5-Bromo-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38353-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214290-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromo-2-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-2-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LCP7CU0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Mechanisms

Direct Bromination of 2-Hydroxypyrimidine (B189755)

The most common route to 5-Bromo-2-hydroxypyrimidine involves the direct electrophilic bromination of the 2-hydroxypyrimidine starting material. This process is governed by the inherent electronic properties of the pyrimidine (B1678525) ring, which are significantly influenced by the presence of the hydroxyl group.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. However, the position of substitution is highly directed. Electrophilic attack preferentially occurs at the C-5 position, which is the least electron-deficient carbon in the ring.

In the case of 2-hydroxypyrimidine, it exists in a tautomeric equilibrium with its more stable lactam form, pyrimidin-2(1H)-one. This keto form plays a crucial role in activating the ring towards electrophilic attack. The amide group (-NH-C=O) acts as an ortho, para-directing activating group. Through resonance, the nitrogen atom can donate its lone pair of electrons into the ring, increasing the electron density, particularly at the C-4 and C-6 positions, and to a significant extent, the C-5 position. This activation overcomes the inherent electron deficiency of the pyrimidine ring, facilitating electrophilic substitution.

The mechanism for the bromination of pyrimidin-2(1H)-one in aqueous acidic solutions is understood to proceed through an addition-elimination pathway. The reaction involves a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate. researchgate.net This saturated intermediate then undergoes a slower, acid-catalyzed dehydration and elimination step to yield the aromatic this compound product. researchgate.net

Different brominating agents can be employed for the synthesis of this compound, each with distinct roles and reaction conditions.

Molecular Bromine (Br₂) : The direct use of elemental bromine is a traditional method. The reaction can be carried out by slowly adding molecular bromine to a solution of 2-hydroxypyrimidine in a suitable solvent, such as deionized water, often at reduced temperatures (below 5°C) to control the reaction's exothermicity. google.com The Br₂ molecule becomes polarized, allowing one bromine atom to act as the electrophile (Br⁺) that attacks the electron-rich C-5 position of the pyrimidine ring.

Catalysis plays a significant role in enhancing the efficiency and sustainability of bromination reactions.

Hydrogen Peroxide Catalysis : In the HBr/H₂O₂ system, hydrogen peroxide is not just a reagent but also functions as a catalyst for the generation of the active brominating species. This process is often referred to as oxidative bromination. google.com By continuously generating Br₂ in situ from a bromide salt, the process maintains an effective concentration of the electrophile while minimizing the hazards associated with storing and handling elemental bromine. patsnap.comgoogle.com The reaction is typically conducted in an aqueous acidic medium provided by the hydrobromic acid itself.

Lewis and Brønsted Acid Catalysis : In related bromination reactions of pyrimidine derivatives using other agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), the addition of Lewis acids (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) or organic Brønsted acids (e.g., p-toluenesulfonic acid, TsOH) has been shown to significantly enhance the efficiency of bromination. nih.gov These acids likely activate the brominating agent, making it a more potent electrophile.

Biocatalysis : Vanadium-dependent bromoperoxidases (V-BrPO) are enzymes that catalyze oxidative bromination reactions using bromide ions and hydrogen peroxide as an oxidant under mild conditions. nih.gov This represents an environmentally benign, "green chemistry" approach to bromination.

The following table summarizes various reaction conditions for the synthesis of this compound using the HBr/H₂O₂ system.

| Embodiment | Molar Ratio (HBr : Substrate) | Molar Ratio (H₂O₂ : Substrate) | Temperature (°C) | Reaction Time (h) |

| 1 | 1:1 | 1:1 | 100 | 8 |

| 2 | 2:1 | 2:1 | 40 | 12 |

| 3 | 3:1 | 5:1 | 30 | 14 |

| Data sourced from patent literature describing a one-step synthesis method. patsnap.comgoogle.com |

The bromination of 2-hydroxypyrimidine is highly regioselective. The electronic effects of the ring nitrogen atoms and the activating amide group in the pyrimidin-2(1H)-one tautomer strongly direct the electrophilic attack to the C-5 position. The positions ortho and para to the activating nitrogen (C-4/C-6 and C-2 respectively) are more electron-deficient due to the influence of the ring nitrogens, making the C-5 position the most nucleophilic site.

Under standard conditions, the formation of other monobrominated isomers is not significantly observed. However, the formation of side products can occur, primarily through over-bromination. If an excess of the brominating agent is used, a second substitution can occur at the now-brominated C-5 position, leading to the formation of a 5,5-dibromo-dihydroxyhexahydropyrimidine intermediate. researchgate.net This indicates that while the initial substitution is highly regioselective for the C-5 position, subsequent reactions can occur at the same site under forcing conditions.

The choice of solvent can significantly impact the efficiency and selectivity of the bromination reaction.

Aqueous Media : Many modern procedures utilize aqueous systems, particularly for the HBr/H₂O₂ method. Water is an environmentally friendly solvent and is suitable for reactions involving inorganic salts and acids. patsnap.comgoogle.com

Glacial Acetic Acid : This solvent can be used for brominations involving NaNO₂ and KBr, providing a weakly acidic environment that can facilitate the reaction. researchgate.net

Aprotic Solvents : In the bromination of pyrimidine nucleoside derivatives, polar aprotic solvents such as acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) have been shown to lead to shorter reaction times compared to less polar solvents like dichloromethane (B109758) (CH₂Cl₂). nih.govfiu.edu However, bromination was noted to be much less efficient in protic solvents like methanol. fiu.edu

Inert Aromatic Solvents : For the bromination of pyrimidine hydrogen halide salts with molecular bromine, inert organic aromatic solvents like nitrobenzene, o-dichlorobenzene, and benzonitrile (B105546) are effective. google.com These solvents help to control the reaction temperature and allow for better mixing. The solubility profile of the starting material, intermediate complex, and final product in these solvents is crucial for the reaction's success. google.com For example, a suitable solvent would be one in which the starting pyrimidine salt is insoluble, the bromine-pyrimidine complex is soluble, and the final 5-bromopyrimidine (B23866) salt product is insoluble, facilitating its isolation. google.com

Alternative Synthetic Routes

While direct bromination of 2-hydroxypyrimidine is the predominant method, other synthetic strategies exist.

Synthesis from 2-Bromomalonaldehyde (B19672) : An alternative route involves the cyclocondensation of 2-bromomalonaldehyde with an amidine compound. This one-step method builds the pyrimidine ring with the bromine atom already in place at the C-5 position. The reaction is typically carried out in a protic acid solvent like acetic acid. This approach provides a different disconnection strategy for accessing the 5-bromopyrimidine core structure. google.com

Use of Alternative Brominating Agents : Besides Br₂ and the HBr/H₂O₂ system, other brominating agents can be employed. For instance, tribromopyridine has been used as a brominating reagent to synthesize this compound from 2-hydroxypyrimidine in a solvent like toluene (B28343). chemicalbook.com N-Bromosuccinimide (NBS) is another common brominating agent used for heterocyclic compounds, often in polar aprotic solvents.

Multi-step Syntheses of this compound

The predominant method for synthesizing this compound involves the direct electrophilic bromination of 2-hydroxypyrimidine. This approach has been explored using different brominating agents and reaction conditions, each with specific advantages.

One common method utilizes elemental bromine (Br₂) as the brominating agent. The reaction is typically performed by treating 2-hydroxypyrimidine with bromine in a suitable solvent. For instance, reacting 2-hydroxypyrimidine in deionized water with bromine at low temperatures (below 5°C) can yield the desired product.

Another established route employs a combination of hydrobromic acid (HBr) and an oxidizing agent, such as hydrogen peroxide (H₂O₂). In this system, 2-hydroxypyrimidine is mixed with hydrobromic acid, and hydrogen peroxide is added to generate bromine in situ. The reaction temperature and duration are optimized to maximize the yield of this compound. This method is often favored in industrial settings as it can simplify the production process and improve the utilization of the bromine element compared to traditional bromine/acetic acid systems.

A less common, but effective, brominating agent is tribromopyridine. This reagent can be used to brominate 2-hydroxypyrimidine in a solvent like toluene, offering an alternative to the use of more hazardous elemental bromine.

The following table summarizes various conditions reported for the synthesis of this compound from 2-hydroxypyrimidine.

| Starting Material | Reagents | Solvent | Temperature | Duration | Yield |

| 2-hydroxypyrimidine | HBr (20wt%), H₂O₂ (10wt%) | Water | 100°C | 8 hours | Not specified |

| 2-hydroxypyrimidine | HBr (35wt%), H₂O₂ (30wt%) | Water | 40°C | 12 hours | Not specified |

| 2-hydroxypyrimidine | HBr (50wt%), H₂O₂ (50wt%) | Water | 30°C | 14 hours | Not specified |

| 2-hydroxypyrimidine | Bromine (Br₂) | Deionized Water | <5°C | 45 minutes (post-addition) | Not specified |

| 2-hydroxypyrimidine | Tribromopyridine | Toluene | 80°C | 8 hours | 80% |

Synthesis via Sandmeyer Reaction (if applicable to pyrimidines)

The Sandmeyer reaction is a well-established method for converting a primary aromatic amine into an aryl halide through the formation of a diazonium salt intermediate, typically catalyzed by copper(I) salts. nih.govorganic-chemistry.org This reaction is applicable to heteroaromatic amines, including aminopyrimidines.

To synthesize this compound via this route, the required starting material would be 5-amino-2-hydroxypyrimidine. The synthesis would proceed in two main steps:

Diazotization : The amino group at the 5-position of the pyrimidine ring is converted into a diazonium salt (e.g., 2-hydroxy-pyrimidine-5-diazonium chloride) by treatment with nitrous acid (HNO₂) at low temperatures (typically 0-5°C). Nitrous acid is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl).

Sandmeyer Reaction : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This catalyzes the displacement of the diazonium group (-N₂⁺) by a bromide ion (Br⁻), with the liberation of nitrogen gas (N₂), to form the final this compound product.

While the diazotization of aminopyridines and other heterocyclic amines is documented, the application of the Sandmeyer reaction is often sensitive to the specific substrate and reaction conditions due to the potential instability of the heterocyclic diazonium salt. nih.govsci-hub.se However, reports on modified Sandmeyer conditions for heteroaromatic compounds suggest its feasibility. heteroletters.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamscience.com In the context of this compound synthesis, green approaches focus on replacing hazardous reagents and minimizing waste.

A significant green improvement over traditional methods is the use of hydrobromic acid and hydrogen peroxide as the brominating system. This approach avoids the use of elemental bromine, which is highly toxic, corrosive, and volatile. Hydrogen peroxide is a much safer oxidizing agent, and its only byproduct is water, making the process more environmentally benign. This method simplifies the production process, potentially reduces the need for harsh solvents like glacial acetic acid, and can lead to a higher utilization rate of the bromine element.

Further green advancements in pyrimidine synthesis often involve the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reactions, reduce energy consumption, and often improve yields. ijres.org While specific examples for this compound are not prevalent, the application of microwave-assisted synthesis in conjunction with safer brominating systems like HBr/H₂O₂ represents a promising avenue for a more sustainable production process.

Kinetic Studies and Reaction Pathway Elucidation

Understanding the kinetics and reaction pathways is crucial for optimizing the synthesis of this compound. Studies on the bromination of 2(1H)-pyrimidinone and its derivatives provide significant insight into the mechanism.

Reaction Mechanism of Bromination of Pyrimidinones (B12756618) and Derivatives

The bromination of 2(1H)-pyrimidinone (the tautomeric form of 2-hydroxypyrimidine) in aqueous acidic solutions does not proceed via a simple, direct electrophilic aromatic substitution. Instead, it follows a more complex addition-elimination pathway. researchgate.net

Intermediates in Bromination Reactions (e.g., Covalent Hydrates, Dibrominated Products)

The key intermediate in the bromination of 2(1H)-pyrimidinone is a saturated heterocyclic compound. The reaction involves the rapid and irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine. researchgate.net This intermediate is a type of covalent hydrate, formed by the addition of bromine and water across the pyrimidine ring.

The formation of this stable addition product is a crucial feature of the reaction mechanism. It is this intermediate, not the initial pyrimidinone, that undergoes the subsequent slow reaction to form the final aromatic product. researchgate.net

If an excess of bromine is present in the reaction mixture, the initially formed this compound can react further. This leads to the formation of a dibrominated intermediate, specifically a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine. researchgate.net Uracil derivatives similarly react with bromine to form 5-bromo-6-hydroxyhydro derivatives as initial intermediates. researchgate.net

Acid-Catalyzed Conversion Processes

The conversion of the initially formed intermediate, 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine, to the final product, this compound, is a slow process that is subject to acid catalysis. researchgate.net

Reactivity and Derivatization of 5 Bromo 2 Hydroxypyrimidine

Substitution Reactions at the Bromine Atom (C-Br)

The carbon-bromine bond at the 5-position of the pyrimidine (B1678525) ring is the primary site of reactivity for derivatization. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, including C5, electrophilic and susceptible to various substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The mechanism typically proceeds in two steps: the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). libretexts.org

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates SNAr reactions even without strong activating groups. For the SNAr reaction to occur, the electron-withdrawing group should ideally be positioned ortho or para to the leaving group to stabilize the anionic intermediate through resonance. libretexts.orgyoutube.com In 5-bromo-2-hydroxypyrimidine, the nitrogen atoms and the carbonyl group (in the tautomeric pyrimidinone form) contribute to the electrophilicity of the ring carbons, making the C-Br bond susceptible to nucleophilic attack. The rate-determining step in SNAr is typically the initial nucleophilic attack. youtube.com While fluorine is often a better leaving group than bromine in many SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to, bromine is still a viable leaving group. youtube.com

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov These reactions allow for the direct coupling of the C-Br bond in this compound with various partners.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov

The general mechanism involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond (C-Br) of the pyrimidine, forming a palladium(II) intermediate. libretexts.org The reactivity order for halides in this step is generally I > OTf > Br >> Cl. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a process typically facilitated by a base. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This methodology has been successfully applied to 5-bromopyrimidine (B23866) derivatives to synthesize various 5-arylpyrimidines. rsc.org For instance, 5-bromopyrimidine can be coupled with heteroaryl halides to create bi-heterocyclic systems. rsc.org

| Reactant A (Halopyrimidine) | Reactant B (Boronic Acid) | Catalyst/Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Hydroxy-5-phenylpyrimidine |

| 5-Bromopyrimidine | 2-Thienylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 5-(2-Thienyl)pyrimidine |

| 2-Methoxy-5-bromopyrimidine | 3-Pyridylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 2-Methoxy-5-(3-pyridyl)pyrimidine |

This table presents illustrative examples of Suzuki-Miyaura coupling based on reactions of similar pyrimidine substrates.

Beyond the Suzuki-Miyaura reaction, the C-Br bond in pyrimidines can participate in other palladium-catalyzed cross-coupling reactions. The reactivity of the halide is a key factor, and dihalopyrimidines can be used for selective, sequential couplings. For example, 5-bromo-2-iodopyrimidine (B48921) has been utilized as an intermediate for selective palladium-catalyzed cross-coupling reactions with a broad range of arylboronic acids and alkynylzincs, enabling the efficient synthesis of various substituted pyrimidines. rsc.orgconsensus.app This suggests that the C-Br bond in this compound could similarly be coupled with alkynylzinc reagents, a reaction known as the Negishi coupling, to introduce alkynyl substituents at the C5 position.

Chemoselectivity becomes crucial when multiple reactive sites are present in a molecule. In dihalopyrimidines, the differing reactivity of the carbon-halogen bonds allows for selective functionalization. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C–I > C–Br > C–Cl. wikipedia.org This difference enables selective cross-coupling at the more reactive site while leaving the less reactive one intact for subsequent transformations.

For instance, in a molecule like 5-bromo-2-iodopyrimidine, a Suzuki coupling can be selectively performed at the C-I bond, leaving the C-Br bond untouched. rsc.orgconsensus.app Similarly, studies on 5-bromo-2-chloropyrimidine (B32469) have shown that Suzuki-Miyaura coupling can occur selectively at the C5 position (the C-Br bond). researchgate.net The hydroxyl group in this compound can also influence reactivity, potentially directing the catalyst to a specific position. nih.gov This inherent selectivity is a powerful tool for the controlled, stepwise synthesis of polysubstituted pyrimidines.

Reactions involving strong organometallic nucleophiles, such as Grignard (organomagnesium) and organolithium reagents, are fundamental in organic synthesis for forming C-C bonds. libretexts.org However, their high reactivity and strong basicity present significant challenges when used with substrates containing acidic protons. libretexts.org

This compound exists in a tautomeric equilibrium with its 5-bromo-2(1H)-pyrimidinone form. The proton on the hydroxyl group or the ring nitrogen is acidic. Consequently, when treated with a strong organometallic base like a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), a rapid acid-base reaction (deprotonation) is expected to occur preferentially over nucleophilic attack or substitution at the C-Br bond. libretexts.org

To achieve substitution at the C-Br bond using these powerful nucleophiles, the acidic proton must first be protected. Alternatively, a halogen-metal exchange reaction can be employed. For example, 5-bromopyrimidine can undergo a lithium-halogen exchange reaction with n-butyllithium, followed by quenching with an electrophile like triisopropylborate, to form 5-pyrimidylboronic acid. rsc.org This demonstrates a pathway where an organometallic intermediate is formed at the C5 position, which can then be used in further reactions. Information on reactions specifically involving indium organometallics with this compound is less common in the surveyed literature.

Conversion to Other Halogenated Pyrimidines

This compound serves as a versatile precursor for the synthesis of other dihalogenated pyrimidines, which are valuable intermediates in medicinal chemistry. The hydroxyl group can be readily replaced by other halogens such as chlorine, iodine, and fluorine through various synthetic methodologies.

5-Bromo-2-chloropyrimidine: The conversion of this compound to 5-bromo-2-chloropyrimidine is a common and crucial transformation. A frequently employed method involves treating the starting material with phosphorus oxychloride (POCl₃), often in the presence of an organic base like triethylamine (B128534) and a solvent such as toluene (B28343). chemicalbook.com This reaction proceeds by converting the hydroxyl group (or the amide in its tautomeric form) into a better leaving group, which is then displaced by a chloride ion. Another documented procedure avoids the use of the highly toxic phosphorus oxychloride by using hydrochloric acid as the chlorinating agent with cetyltrimethylammonium chloride as a catalyst in N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com This method is noted for having fewer by-products and simpler post-reaction processing, achieving a yield of 91%. chemicalbook.comchemicalbook.com

Interactive Data Table: Synthesis of 5-Bromo-2-chloropyrimidine

| Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phosphorus oxychloride, Triethylamine | Toluene | Heat at 80-85 °C for 6 hours | Not specified | chemicalbook.com |

| Hydrochloric acid, Cetyltrimethylammonium chloride | DMF | 40 °C for 12 hours | 91% | chemicalbook.comchemicalbook.com |

5-Bromo-2-iodopyrimidine: The synthesis of 5-bromo-2-iodopyrimidine is typically achieved in a two-step process starting from this compound. First, the hydroxyl group is converted to a chloro group as described above. The resulting 5-bromo-2-chloropyrimidine is then subjected to a Finkelstein-type reaction. This involves treatment with an iodide source, such as sodium iodide, and hydroiodic acid in a solvent like chloroform. chemicalbook.comchemicalbook.com This halogen exchange reaction proceeds efficiently, providing 5-bromo-2-iodopyrimidine in high yield (e.g., 84%). chemicalbook.comchemicalbook.com This dihalogenated pyrimidine is particularly useful for selective palladium-catalyzed cross-coupling reactions. rsc.org

5-Bromo-2-fluoropyrimidine (B1268855): The preparation of 5-bromo-2-fluoropyrimidine also involves a multi-step synthesis. google.com Initially, this compound is chlorinated using a reagent like phosphorus oxychloride with triethylamine. google.com The intermediate chloro-derivative is then treated with a fluorinating agent to introduce the fluorine atom at the C2 position. A patented method describes this subsequent fluorination to achieve the final product with a yield exceeding 91%. google.com

Reactions Involving the Hydroxyl Group (C-OH)

Tautomerism Studies: Hydroxy-Oxo Equilibrium

Like other 2-hydroxypyrimidines, this compound exists in a tautomeric equilibrium between the hydroxy (enol) form and the more stable oxo (amide) form, 5-bromo-2(1H)-pyrimidinone. biosynth.comnih.gov The position of this equilibrium is significantly influenced by the solvent and the physical state.

Computational and spectroscopic studies on related pyrimidines have shown that while the hydroxy form can exist in the gas phase, the oxo tautomer is overwhelmingly favored in polar solvents and in the solid state. This preference is due to the greater polarity and hydrogen bonding capabilities of the amide-like oxo form. Therefore, in most chemical reactions and biological systems, this compound predominantly exists and reacts as its 5-bromo-2(1H)-pyrimidinone tautomer. biosynth.com This tautomerism is a critical factor in its chemical reactivity, particularly in reactions involving the "hydroxyl" group, which often occur at the nitrogen atom of the pyrimidinone ring.

Oxidation Reactions

The direct oxidation of the pyrimidine ring in this compound is not a widely reported transformation. However, studies on the oxidation of related dihydropyrimidin-2(1H)-ones show that strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the formation of 2-hydroxypyrimidine (B189755) products. thieme-connect.com This suggests that the pyrimidine ring of this compound is relatively stable to oxidation, but under forceful conditions, complex reactions can occur. It has also been noted as a potent inhibitor of aldehyde oxidase, an enzyme involved in oxidative processes. biosynth.com

Etherification and Esterification Reactions

Due to the pronounced hydroxy-oxo tautomerism, with the equilibrium heavily favoring the 5-bromo-2(1H)-pyrimidinone form, reactions with electrophiles typically occur on the ring nitrogen (N-alkylation or N-acylation) rather than the exocyclic oxygen (O-alkylation or O-acylation).

Etherification: While specific examples for the 5-bromo derivative are not prevalent, general methods for the etherification of pyrimidinones (B12756618) have been developed. A one-pot synthesis involves activating the amide group with a reagent like BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base, followed by the addition of an alcohol to form the corresponding 2-alkoxypyrimidine. nih.gov This method is applicable to a range of alcohols and pyrimidinone substrates. nih.gov

Esterification: Similar to etherification, esterification reactions on 2-hydroxypyrimidines primarily result in O-acylation under specific conditions. The formation of O-acyl derivatives is often promoted by using sterically hindered acylating agents, such as pivaloyl chloride or aroyl halides. rsc.org The reaction of 2-hydroxypyrimidines with phosphorochloridates also yields O-phosphoryl derivatives. rsc.org

Reactions at Other Ring Positions

Functionalization of the Pyrimidine Ring System

This compound, and particularly its halogenated derivatives, are key substrates for further functionalization of the pyrimidine ring through cross-coupling reactions. The presence of two different halogen atoms, as in 5-bromo-2-chloropyrimidine or 5-bromo-2-iodopyrimidine, allows for selective and sequential reactions.

The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed reactions. This reactivity difference enables the selective functionalization at the C2 position of 5-bromo-2-iodopyrimidine. For instance, Suzuki couplings with arylboronic acids or Sonogashira couplings with alkynylzincs can be performed selectively at the C2 position, leaving the bromine atom at the C5 position intact for subsequent transformations. rsc.org This stepwise approach provides an efficient and convergent route to a wide array of complex, substituted pyrimidine compounds. rsc.org This strategy is highly valuable in the synthesis of pharmacologically active molecules.

Electrophilic Attack at the 5-position and its Susceptibility

The position of electrophilic attack on the pyrimidine ring is largely governed by the electron density at the carbon atoms. The C-2, C-4, and C-6 positions are the most electron-deficient due to their proximity to the nitrogen atoms. Consequently, the C-5 position is the most electron-rich carbon and, therefore, the preferred site for electrophilic substitution. For an electrophilic attack to occur, the presence of activating groups on the pyrimidine ring is generally required to overcome the ring's inherent electron deficiency.

In the case of this compound, the 2-hydroxyl group acts as an activating substituent. Through its +M (mesomeric) effect, the hydroxyl group donates electron density to the pyrimidine ring, thereby increasing its nucleophilicity and facilitating electrophilic attack. This activating effect is most pronounced at the C-5 position.

Detailed research on electrophilic substitution at the 5-position of this compound is not extensively documented. However, studies on related 2-hydroxypyrimidine derivatives provide insights into its potential reactivity. For instance, the nitration of 2-substituted 4,6-dihydroxypyrimidines has been shown to occur at the 5-position, yielding 5,5-dinitro derivatives under strong acidic conditions. researchgate.netnih.gov This suggests that with a sufficiently strong electrophile, the activated pyrimidine ring can undergo substitution at the 5-position.

The susceptibility of the 5-position in this compound to electrophilic attack can be qualitatively assessed by considering the nature of the electrophile. Strong electrophiles, such as the nitronium ion (NO₂⁺) or halonium ions (Br⁺, Cl⁺), would be more likely to react at this position compared to weaker electrophiles. Friedel-Crafts reactions, which involve carbocation electrophiles, are generally not successful with deactivated aromatic systems and would be unlikely to proceed with this compound without significant activation. wikipedia.orgnrochemistry.com

Influence of Substituents on Reactivity

The 2-hydroxyl group is a powerful activating group. It exists in tautomeric equilibrium with its 2-pyridone form. In its hydroxyl form, the lone pair of electrons on the oxygen atom can be delocalized into the pyrimidine ring through resonance, increasing the electron density, particularly at the C-4 and C-6 positions, and to a lesser extent at the C-5 position. This electron donation makes the ring more nucleophilic and thus more susceptible to electrophilic attack.

The combined influence of these two substituents on the reactivity of the pyrimidine ring can be summarized as follows:

Activation vs. Deactivation: The activating effect of the 2-hydroxyl group is generally stronger than the deactivating effect of the 5-bromo group. Therefore, the pyrimidine ring in this compound is considered activated towards electrophilic substitution compared to an unsubstituted pyrimidine ring, but less activated than 2-hydroxypyrimidine itself.

The following table provides a qualitative comparison of the influence of different substituents on the reactivity of the pyrimidine ring towards electrophilic attack at the 5-position.

| Substituent at C-2 | Substituent at C-5 | Expected Reactivity towards Electrophiles at C-5 |

| -OH | -H | Activated |

| -OH | -Br | Moderately Activated |

| -H | -Br | Deactivated |

| -NH₂ | -H | Strongly Activated |

| -NH₂ | -Br | Activated |

| -CH₃ | -H | Weakly Activated |

| -NO₂ | -H | Strongly Deactivated |

This interactive table allows for a comparison of the expected reactivity based on the electronic nature of the substituents. The presence of a strong electron-donating group like an amino (-NH₂) or hydroxyl (-OH) group significantly enhances the reactivity, while electron-withdrawing groups like a nitro (-NO₂) group strongly deactivate the ring. The bromo substituent consistently reduces the reactivity compared to a hydrogen atom at the same position.

Spectroscopic and Computational Characterization in Academic Research

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the structural framework of a molecule. For 5-Bromo-2-hydroxypyrimidine, these experimental methods have been coupled with computational analysis to provide a comprehensive assignment of its fundamental vibrational modes. researchgate.netresearchgate.net

The FT-IR spectrum of this compound has been experimentally recorded and analyzed. researchgate.net Theoretical calculations, utilizing the DFT B3LYP method with the 6-311++G(d,p) basis set, have been instrumental in interpreting the spectrum. researchgate.net This computational approach calculates the vibrational frequencies and infrared intensities, which, after appropriate scaling, show excellent agreement with the experimental data. nih.gov The analysis allows for the assignment of characteristic vibrational bands corresponding to the stretching, bending, and torsional motions of the molecule's functional groups, including the pyrimidine (B1678525) ring, the C-Br bond, the C-O bond, and the N-H/O-H tautomeric group.

Table 1: Selected FT-IR Vibrational Assignments for this compound Note: The following assignments are based on computational studies and are representative of the types of vibrations analyzed for this molecule. Exact wavenumbers are determined from experimental spectra.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H/O-H Stretching | Hydroxy/Amide | 3400 - 3200 |

| C-H Stretching | Pyrimidine Ring | 3100 - 3000 |

| C=O Stretching | Pyrimidinone | 1750 - 1650 |

| C=N/C=C Ring Stretching | Pyrimidine Ring | 1650 - 1450 |

| C-H In-plane Bending | Pyrimidine Ring | 1300 - 1000 |

| C-Br Stretching | Bromo Group | 700 - 500 |

Complementing the FT-IR data, the FT-Raman spectrum of this compound has also been investigated. researchgate.net Similar to the infrared analysis, DFT calculations have been employed to compute the Raman scattering activities, which aids in the assignment of the observed spectral bands. researchgate.net Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric motions, providing crucial information about the pyrimidine ring and the C-Br bond that might be weak in the IR spectrum. The combined use of both FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational framework.

To ensure accurate assignment of the vibrational modes observed in the FT-IR and FT-Raman spectra, Normal Coordinate Analysis (NCA) is often performed. This analysis is typically based on the force fields calculated using quantum chemistry methods like DFT. nih.gov For this compound, the vibrational assignments are substantiated by calculating the Potential Energy Distribution (PED). researchgate.net The PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of complex vibrations that arise from the coupling of multiple motions, particularly within the pyrimidine ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable technique for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of a molecule in solution. The ¹H and ¹³C NMR spectra of this compound have been characterized through both experimental measurement and theoretical calculation. researchgate.netnano-ntp.com

The ¹H NMR spectrum provides information on the environment of the hydrogen atoms in the molecule. For this compound, the chemical shifts of the protons on the pyrimidine ring and the N-H/O-H proton are of key interest. Theoretical chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which has proven reliable in predicting the NMR spectra of organic molecules. researchgate.netimist.mamdpi.com These calculations, when compared with experimental data, allow for definitive assignment of the observed signals to specific protons within the molecular structure. wu.ac.th

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound Note: Chemical shifts (δ) are expressed in parts per million (ppm). The assignments are based on GIAO calculations and are relative to a standard reference.

| Proton Position | Environment | Predicted Chemical Shift (δ, ppm) |

| H4/H6 | Pyrimidine Ring | ~8.0 - 8.5 |

| NH/OH | Tautomeric Proton | Variable, broad signal |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum shows distinct signals for the carbon atoms of the pyrimidine ring, including the carbon bearing the bromine atom (C5), the carbon attached to the hydroxyl group (C2), and the other ring carbons (C4, C6). As with the ¹H NMR analysis, the GIAO method has been used to calculate the ¹³C chemical shifts. researchgate.netresearchgate.net This computational approach is crucial for assigning the signals, particularly for the quaternary carbons, and for understanding how the electronegative bromine and oxygen substituents influence the electronic environment of the pyrimidine ring.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: Chemical shifts (δ) are expressed in parts per million (ppm). The assignments are based on GIAO calculations.

| Carbon Position | Environment | Predicted Chemical Shift (δ, ppm) |

| C2 | C-OH / C=O | ~150 - 160 |

| C4/C6 | C-H Ring Carbons | ~140 - 150 |

| C5 | C-Br | ~95 - 105 |

GIAO Method for NMR Chemical Shift Calculation

The Gauge-Independent Atomic Orbital (GIAO) method has been effectively utilized to calculate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. researchgate.net Theoretical calculations of chemical shifts are a powerful tool in structural elucidation, providing a basis for comparison with experimental data. imist.ma The GIAO/DFT approach, in particular, is recognized for yielding satisfactory chemical shift values for various nuclei. imist.ma

In the study of this compound, the theoretical ¹H and ¹³C NMR chemical shifts were computed and found to be in agreement with experimental findings. researchgate.net This correlation between calculated and observed values serves to validate the optimized molecular geometry and provides a deeper understanding of the electronic environment of the individual atoms within the molecule. researchgate.net

Electronic Spectroscopy (UV-Vis) and Electronic Properties

UV-Visible Spectra Analysis in Solution and Gas Phase

The electronic properties of this compound have been investigated using UV-Visible spectroscopy in both dimethyl sulfoxide (B87167) (DMSO) solution and the gas phase. researchgate.net Analysis of UV-Vis spectra is instrumental in identifying chromophoric groups within a molecule. nanoqam.ca The absorption of UV or visible radiation typically results from the excitation of bonding electrons, and the wavelengths of these absorption bands can be correlated with the types of bonds present. nanoqam.ca

For this compound, the electronic absorption spectra were calculated using the Time-Dependent Density Functional Theory (TD-DFT) method. researchgate.net This analysis helps in understanding the electronic transitions occurring within the molecule.

Interactive Data Table: UV-Vis Spectral Data of this compound

| Phase | Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength |

| Gas | 304 | 4.07 | 0.16 |

| DMSO | 313 | 3.95 | 0.20 |

This data is derived from computational studies and represents the primary electronic transitions.

HOMO-LUMO Energy Gap and Charge Transfer Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of a molecule. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and may exhibit higher chemical reactivity. nih.gov

For this compound, the calculated HOMO-LUMO energy gap indicates that charge transfer occurs within the molecule. researchgate.net This intramolecular charge transfer is a key factor in the molecule's electronic behavior. researchgate.net The distribution of the HOMO and LUMO orbitals reveals the regions of the molecule that are electron-donating and electron-accepting, respectively.

Interactive Data Table: HOMO-LUMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.13 |

| Energy Gap | 4.72 |

These values are based on theoretical calculations and provide insight into the electronic characteristics of the molecule.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful computational method for investigating the structural and electronic properties of molecules. mdpi.com It offers a balance between accuracy and computational cost for predicting molecular properties. mdpi.com

Geometrical Optimization and Molecular Structure Prediction

The molecular geometry of this compound has been optimized using DFT calculations with the B3LYP method and a 6–311++G(d,p) basis set. researchgate.net Geometrical optimization is a fundamental step in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. researchgate.netsemanticscholar.org The optimized structure provides the foundation for further calculations of other molecular properties, such as vibrational frequencies and electronic spectra. nih.gov The theoretical geometric parameters, including bond lengths and bond angles, for this compound have been calculated and show good agreement with experimental data for similar structures. researchgate.net

Vibrational Wavenumber Calculations

Theoretical vibrational analysis is a crucial tool for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. For this compound, vibrational wavenumbers and intensities have been calculated using the DFT B3LYP method with a 6–311++G(d, p) basis set. researchgate.net Such calculations help in the assignment of fundamental vibrational modes observed in experimental spectra. researchgate.netnih.gov This analysis is supported by matrix-isolation FT-IR studies, which have been used to investigate the compound's hydrogen-bonding interactions and tautomeric forms. acs.org The comparison between calculated and experimental frequencies allows for a detailed understanding of the molecule's vibrational behavior.

Electronic and Thermodynamic Properties Calculation

The electronic and thermodynamic characteristics of this compound have been computationally investigated to understand its stability and reactivity. researchgate.net Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding charge transfer within the molecule. researchgate.netafricanjournalofbiomedicalresearch.com The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. wjarr.com

Furthermore, thermodynamic properties like enthalpy, entropy, and heat capacity have been calculated at various temperatures. researchgate.netresearchgate.net These calculations help predict the feasibility of reactions and the direction of chemical equilibria under different thermal conditions. researchgate.net

Ab Initio Calculations

Ab initio calculations have been instrumental in studying the tautomerism of this compound, specifically the equilibrium between its hydroxy and oxo forms. acs.org These theoretical methods predict that the hydroxy tautomer is the dominant and most stable form of the isolated molecule. acs.org The energy difference between the tautomers has been calculated at the MP2/6-31++G//SCF/6-31++G level, providing quantitative insight into their relative stabilities. acs.org The presence of water was found to induce a noticeable shift in the tautomeric equilibrium toward the less stable oxo form. acs.orgacs.org

| Parameter | Calculated Value | Method |

|---|---|---|

| Tautomerization Constant (KT(hydroxy/oxo)) | 184 | ab initio |

| Energy Difference (ΔET) | -13.0 kJ mol-1 | ab initio |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular electronic interactions. mpg.dewisc.edu For this compound, NBO analysis has been performed to identify these interactions and their corresponding stabilization energies. researchgate.net This method examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, providing a quantitative measure of electron delocalization, which is crucial for understanding molecular stability and resonance. wisc.eduresearchgate.net The analysis provides a detailed picture of the Lewis-like bonding patterns within the molecule. wisc.edu

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov This analysis has been conducted for this compound to understand its reactivity patterns. researchgate.net The negative potential regions, typically associated with electronegative atoms like oxygen and nitrogen, indicate likely sites for electrophilic attack, while positive regions highlight sites for nucleophilic attack. nih.gov

Non-Linear Optical Properties (NLO)

The non-linear optical (NLO) properties of this compound have been computationally evaluated. researchgate.net Organic molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. researchgate.netrsc.orgrsc.org These properties, such as polarizability and hyperpolarizability, arise from the response of the molecule's electron density to an applied electric field. rsc.org The study of pyrimidine derivatives has shown that their NLO response can be tuned by modifying their chemical structure, highlighting their potential as efficient candidates for NLO materials. researchgate.nettandfonline.com

Fukui Activity Analysis

Fukui activity analysis is a method based on Density Functional Theory used to describe local reactivity in a molecule. wikipedia.org The Fukui function identifies which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack by quantifying the change in electron density at a specific site when the total number of electrons is altered. wjarr.comwikipedia.org This analysis has been performed for this compound to pinpoint its most reactive atomic sites. researchgate.net The calculated Fukui indices help to interpret and predict the outcomes of chemical reactions involving the compound. researchgate.net

X-ray Diffraction and Crystal Structure Analysis

Detailed research findings from single-crystal X-ray diffraction studies, including data tables of crystallographic parameters such as unit cell dimensions, space group, and key bond lengths and angles, could not be provided. Information regarding the molecule's conformation, planarity, and intermolecular interactions (like hydrogen bonding or stacking) as determined by X-ray analysis remains uncharacterized in the public domain.

Consequently, a complete spectroscopic and computational characterization, which would heavily rely on the foundational data from a crystal structure determination, cannot be fully presented.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate and Building Block

5-Bromo-2-hydroxypyrimidine is recognized as a fundamental pyrimidine (B1678525) building block for organic synthesis. scbt.com Its chemical reactivity makes it suitable for various reactions, including nucleophilic substitutions and coupling reactions, enabling chemists to construct complex molecular architectures. chemimpex.com

Synthesis of Pharmaceuticals and Agrochemicals

A primary application of this compound is as a key intermediate in the production of both pharmaceuticals and agrochemicals. chemimpex.com It is frequently used as the starting material to produce 5-Bromo-2-chloropyrimidine (B32469), a more reactive intermediate for subsequent coupling reactions. patsnap.comchemicalbook.com This conversion is typically achieved through chlorination using reagents like phosphorus oxychloride. patsnap.comchemicalbook.com

The resulting 5-Bromo-2-chloropyrimidine is a critical component in the synthesis of numerous commercial products. For instance, in the pharmaceutical sector, it is an important intermediate in the preparation of Macitentan, a drug used to treat pulmonary arterial hypertension. patsnap.com In the agrochemical industry, the 5-bromo-pyrimidine scaffold is incorporated into fungicides and herbicides to help protect crops. chemimpex.comnbinno.com

Table 1: Applications of this compound as a Synthetic Intermediate

| Precursor Compound | Intermediate | Final Product Class | Example(s) | Industry |

|---|---|---|---|---|

| This compound | 5-Bromo-2-chloropyrimidine | Pharmaceuticals | Macitentan patsnap.com | Pharmaceutical |

| This compound | 5-Bromo-2-chloropyrimidine | Agrochemicals | Fungicides, Herbicides chemimpex.comnbinno.com | Agrochemical |

Precursor for Biologically Active Molecules

The inherent structure of this compound makes it an excellent precursor for a variety of biologically active molecules, particularly in the development of antiviral and anticancer agents. chemimpex.com Its ability to undergo further chemical modifications allows for the systematic alteration of the pyrimidine core, which is a common scaffold in many therapeutic agents. Research has also shown that this compound itself is a potent inhibitor of aldehyde oxidase, an enzyme involved in the production of reactive oxygen species. biosynth.com This intrinsic activity, combined with its utility as a synthetic building block, highlights its importance in medicinal chemistry. chemimpex.combiosynth.com

Development of Pyrimidine Derivatives with Pharmacological Relevance

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, and this compound provides a versatile platform for developing novel derivatives with significant pharmacological potential.

Synthesis of Nucleoside Analogues via Glycosylation

This compound is a valuable starting material for the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. chemimpex.com The general method for this synthesis is the N-glycosylation of the pyrimidine nucleobase. In a typical procedure, such as the Vorbrüggen glycosylation, the this compound is first silylated to enhance its reactivity and solubility. This activated pyrimidine is then coupled with a protected sugar derivative (e.g., a protected ribose or deoxyribose) in the presence of a Lewis acid catalyst. This reaction forms the critical N-glycosidic bond, linking the pyrimidine base to the sugar moiety and creating the core structure of the nucleoside analogue. Subsequent deprotection steps yield the final product. These synthetic analogues can mimic natural nucleosides and interfere with viral replication or cancer cell proliferation.

Development of DGAT1 Inhibitors

Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a significant therapeutic target for metabolic diseases. Inhibitors of this enzyme often feature heterocyclic cores, with fused pyrimidine scaffolds like thieno[3,2-d]pyrimidine (B1254671) being a notable example in the development of potent and selective DGAT1 inhibitors. The versatility of this compound allows it to serve as a foundational building block for creating diverse pyrimidine-based derivatives. Through multi-step synthetic sequences, the bromine and hydroxyl groups can be strategically modified or replaced to build more complex, fused-ring systems. This makes this compound a valuable starting point for generating libraries of novel compounds that can be screened for DGAT1 inhibitory activity, facilitating the discovery of new therapeutic agents.

Synthesis of Melatonin (B1676174) Analogues via Palladium-Catalyzed C-H Activation

Scientific literature extensively documents the synthesis of various heterocyclic compounds using palladium-catalyzed reactions. However, specific research detailing the synthesis of melatonin analogues directly from this compound through palladium-catalyzed C-H activation is not prominently available. While palladium-catalyzed cross-coupling reactions are used to create melatonin analogues from different starting materials like substituted pyridines, the direct application of C-H activation on this compound for this purpose is not described in the reviewed sources. clockss.orgsemanticscholar.org

Design and Synthesis of Endothelin Receptor Antagonists (e.g., Macitentan Precursor)

This compound, often in the form of its more reactive derivative 5-bromo-2-chloropyrimidine, is a crucial building block in the synthesis of Macitentan, a potent dual endothelin receptor antagonist. Macitentan is utilized in the treatment of pulmonary arterial hypertension. The synthesis of Macitentan involves the coupling of a complex sulfamide (B24259) side chain with the pyrimidine core.

The synthetic route to Macitentan typically involves the reaction of N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide with 5-bromo-2-chloropyrimidine. This reaction is generally carried out in the presence of a strong base, such as sodium hydride, in an appropriate solvent like toluene (B28343) or a mixture of tetrahydrofuran (B95107) and dimethylformamide. The hydroxyl group of the sulfamide intermediate is deprotonated by the base, forming an alkoxide that then acts as a nucleophile, displacing the chlorine atom on the 5-bromo-2-chloropyrimidine ring to form the final ether linkage present in Macitentan.

The purity of the final product is of utmost importance in pharmaceutical applications, and various purification methods are employed to ensure that Macitentan meets the stringent requirements of regulatory bodies like the ICH guidelines.

Table 1: Key Intermediates in the Synthesis of Macitentan

| Compound Name | Role in Synthesis |

| 5-Bromo-2-chloropyrimidine | Key building block providing the bromopyrimidine moiety |

| N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide | Intermediate containing the core pyrimidine and sulfamide side chain |

| Sodium Hydride | Strong base used to facilitate the nucleophilic substitution |

Preparation of Novel Pyridine (B92270) and Pyrimidine Derivatives with Specific Activities

The inherent reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of novel pyridine and pyrimidine derivatives with diverse biological activities, including anti-thrombolytic, antimicrobial, antiviral, and anticancer properties.

Anti-thrombolytic Activity: While direct studies on anti-thrombolytic agents derived specifically from this compound are not extensively detailed in the available literature, the broader class of pyrimidine derivatives has been investigated for such properties. The core structure allows for modifications that could potentially interact with key components of the coagulation cascade or platelet aggregation pathways.

Antimicrobial Activity: A variety of pyrimidine derivatives have demonstrated significant antimicrobial activity. For instance, novel 5-bromo-pyrimidine analogs have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds are often prepared through multi-step reactions starting from precursors like 5-bromo-2,4-dichloropyrimidine, which can be derived from this compound. The resulting derivatives have shown activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans and Aspergillus niger.

Antiviral Activity: The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery. Derivatives of 5-bromouracil, a related compound, have shown activity against various viruses. For example, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). The synthesis of such antiviral nucleoside analogs often involves the modification of the pyrimidine base, highlighting the potential of this compound as a starting point for new antiviral agents. The mechanism of action for many antiviral pyrimidine derivatives involves the inhibition of viral DNA polymerase or reverse transcriptase.

Anticancer Activity: Numerous pyrimidine derivatives have been investigated for their anticancer properties. The introduction of different substituents onto the pyrimidine ring can lead to compounds with potent anti-proliferative activity against various cancer cell lines. For example, novel 5-bromo-pyrimidine derivatives have been synthesized and shown to possess cytotoxic effects. The mechanism of action for these anticancer agents can vary, and may include the inhibition of key enzymes involved in cell cycle progression or the induction of apoptosis.

Table 2: Examples of Biological Activities of Pyrimidine Derivatives

| Activity | Target/Mechanism (General) | Example Pathogens/Cell Lines |

| Antimicrobial | Inhibition of essential bacterial/fungal enzymes | Staphylococcus aureus, Escherichia coli, Candida albicans |

| Antiviral | Inhibition of viral replication enzymes (e.g., DNA polymerase) | Herpes Simplex Virus, Varicella-Zoster Virus |

| Anticancer | Cytotoxicity, Induction of apoptosis | Various human cancer cell lines |

Inhibition of Dihydrofolate Reductases (DHFR) by Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors, are a class of fused heterocyclic compounds that have garnered significant attention as inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of essential precursors for DNA, RNA, and amino acids. Inhibition of DHFR disrupts cellular replication and is a validated strategy for cancer and microbial chemotherapy.

While a direct, one-step synthesis of furo[2,3-d]pyrimidines from this compound is not commonly reported, multi-step synthetic routes can be envisioned where the pyrimidine core serves as a foundational element. The synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives often involves the construction of the furan (B31954) ring onto a pre-existing pyrimidine. These compounds act as antifolates, competing with the natural substrate, dihydrofolate, for the active site of the DHFR enzyme. The potency of these inhibitors can be modulated by the nature and position of substituents on the furo[2,3-d]pyrimidine scaffold.

Molecular Docking Studies in Drug Discovery

Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This technique plays a crucial role in understanding the structure-activity relationships of novel compounds and in guiding the design of more potent and selective inhibitors.

In the context of derivatives of this compound, molecular docking studies are instrumental in elucidating their potential as therapeutic agents. For instance, docking studies of Macitentan and its analogs with the endothelin receptors (ET-A and ET-B) can reveal key interactions that contribute to its antagonist activity. Similarly, for furo[2,3-d]pyrimidine derivatives, docking into the active site of DHFR can explain their inhibitory mechanism and guide the synthesis of analogs with improved binding affinity.

These computational studies can predict important interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. By understanding these interactions, medicinal chemists can rationally design new derivatives with enhanced biological activity.

Emerging Research Directions

Exploration of Novel Catalytic Systems for Derivatization

The development of efficient catalytic systems is crucial for the synthesis of novel 5-Bromo-2-hydroxypyrimidine derivatives. Researchers are focusing on a variety of catalytic approaches to achieve greater control over reactivity and product selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. youtube.com For pyrimidine (B1678525) derivatives, these reactions are instrumental in creating a diverse range of substituted products. nih.gov The in situ generation of the active Pd(0) catalyst is a critical step in these reactions, and precise control over this process is essential to maximize yield and prevent unwanted side reactions. chemrevlett.com The versatility of palladium catalysis allows for the coupling of various partners, including aryl, alkyl, and vinyl groups, to the pyrimidine core.

Another promising area is the use of photoredox catalysis, which utilizes visible light to initiate chemical transformations. biosynth.com This method offers a sustainable and environmentally friendly approach to organic synthesis. nih.gov Photoredox catalysis can generate reactive radical intermediates under mild conditions, enabling unique bond formations that are often challenging to achieve with traditional thermal methods. rsc.org The combination of photoredox catalysis with other catalytic modes, such as transition metal catalysis, has opened up new avenues for complex molecule synthesis. biosynth.com

Direct C–H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov This approach allows for the direct conversion of C–H bonds into new functional groups, streamlining synthetic routes. nih.gov Transition-metal-catalyzed C–H activation has been successfully applied to various heterocyclic compounds, offering a powerful tool for the late-stage modification of complex molecules. nih.govnih.gov

Enzymatic catalysis presents a highly selective and environmentally benign alternative for the derivatization of pyrimidine compounds. Enzymes involved in pyrimidine biosynthesis and metabolism can be harnessed to perform specific chemical transformations. jrasb.com The use of enzymes can lead to high levels of stereoselectivity and regioselectivity, which are often difficult to achieve with conventional chemical catalysts.

| Catalytic System | Description | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Forms C-C and C-heteroatom bonds using a palladium catalyst. | High efficiency, versatility, and tolerance of various functional groups. youtube.comnih.gov |

| Photoredox Catalysis | Uses visible light to drive chemical reactions via single-electron transfer. | Mild reaction conditions, sustainability, and unique reactivity. biosynth.comnih.gov |

| C–H Functionalization | Directly converts C–H bonds into new functional groups. | Atom economy, reduced synthetic steps, and applicability to complex molecules. nih.govnih.gov |

| Enzymatic Catalysis | Employs enzymes to catalyze specific chemical transformations. | High selectivity, mild reaction conditions, and environmentally friendly. jrasb.com |

Computational Design of Novel this compound Derivatives